Carapin-8(9)-ene

Description

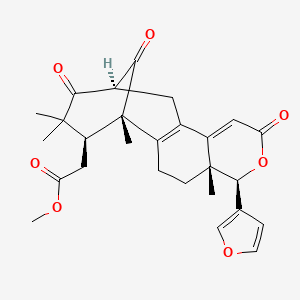

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O7 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

methyl 2-[(1S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-2(11),9-dien-16-yl]acetate |

InChI |

InChI=1S/C27H30O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,16,19,24H,6,8,10,12H2,1-5H3/t16-,19-,24-,26+,27+/m0/s1 |

InChI Key |

XLRKFSDSKCYZBE-KPNJIROHSA-N |

Isomeric SMILES |

C[C@@]12CCC3=C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C |

Canonical SMILES |

CC1(C(C2(C3=C(CC(C1=O)C2=O)C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)CC(=O)OC)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Carapin 8 9 Ene

Identification in Plant Genera and Species

The presence of Carapin-8(9)-ene and structurally related compounds has been documented in the Meliaceae and Lamiaceae families, indicating a specific chemotaxonomic significance.

The compound this compound has been definitively identified in the aerial parts of Teucrium polium L., a plant belonging to the Lamiaceae family. preprints.org, nih.gov, mdpi.com, researchgate.net, nih.gov Multiple phytochemical studies utilizing high-resolution liquid chromatography-mass spectrometry (HR-LCMS) on methanolic extracts of T. polium have confirmed its presence among a diverse array of metabolites. mdpi.com, mdpi.com In these analyses, this compound is listed as a limonoid component of the plant's extract. researchgate.net, researchgate.net, nih.gov The identification is based on its specific mass-to-charge ratio and fragmentation patterns observed during mass spectrometry. mdpi.com

The term "carapin" is historically associated with limonoids from the Meliaceae family, particularly from the genera Carapa and Cedrela. unesp.br While the specific isomer this compound has been identified in Teucrium polium, the genus Cedrela is a well-known source of various other carapin-like limonoids and related tetranortriterpenoids. mdpi.comunesp.brscielo.br

For instance, from the roots of Cedrela fissilis, the compound 3β-acetoxycarapin was isolated. unesp.br, researchgate.net In Cedrela glaziovii, a different but related compound, 6-hydroxycarapin, has been identified. mdpi.com These compounds belong to the broader class of limonoids, which are characteristic secondary metabolites of the Meliaceae family. mdpi.com The structural relationship lies in the shared core skeleton of these molecules. However, the specific compound this compound, as identified in T. polium, has not been explicitly reported in the available literature for C. fissilis or C. glaziovii. The connection is one of chemical classification, where different derivatives and isomers of a "carapin" base structure are distributed across different plant families.

| Compound | Plant Species | Plant Part | Reference |

|---|---|---|---|

| This compound | Teucrium polium L. | Aerial Parts | mdpi.com, nih.gov, researchgate.net |

| 3β-acetoxycarapin | Cedrela fissilis | Roots | unesp.br, researchgate.net |

| 6-hydroxycarapin | Cedrela glaziovii | Not Specified | mdpi.com |

Teucrium polium L. Aerial Parts

Geographic and Ecological Habitats of Source Organisms

The source organisms for this compound and its related compounds are found in distinct biogeographical regions and ecological conditions.

Teucrium polium : This plant is widely distributed across the Mediterranean region, Southern Europe, North Africa, and temperate areas of Asia, particularly in the southwest. mdpi.com It is a perennial shrublet adapted to arid and semiarid climates, commonly found on hillsides, in sandy areas, and on stony mountains. mdpi.com T. polium thrives in well-drained soils and requires sunny conditions. mdpi.com

Cedrela fissilis and Cedrela glaziovii : These species are large, deciduous trees native to the tropical forests of Central and South America, including countries like Brazil and Argentina. researchgate.net They typically grow on well-drained, fertile soils on slopes at low to medium elevations and are considered fast-growing pioneer species that require significant light.

| Organism | Geographic Distribution | Ecological Habitat | Reference |

|---|---|---|---|

| Teucrium polium L. | Mediterranean, S. Europe, N. Africa, Temperate Asia | Arid/semiarid, sunny, well-drained sandy or rocky soil | mdpi.com |

| Cedrela fissilis & C. glaziovii | Central and South America | Tropical forests, well-drained fertile slopes | researchgate.net, |

Variations in this compound Content Across Natural Sources

The concentration of secondary metabolites in plants is known to be influenced by a variety of factors, including geographic location, climate, soil type, and the plant's developmental stage. For instance, studies on Teucrium polium have demonstrated that the composition and yield of its essential oils can vary significantly between populations from different locations.

However, specific quantitative studies detailing the variation in this compound content across different natural sources are not widely available in the current literature. The existing research has focused on the qualitative identification of the compound as a constituent of T. polium extracts. researchgate.net, mdpi.com, researchgate.net Consequently, there is no reported data to create a comparative analysis of this compound concentrations between different T. polium populations or between T. polium and species of the Cedrela genus. Further analytical research would be required to quantify the content of this specific limonoid and understand its variability in response to environmental and genetic factors.

Compound Index

| Compound Name |

|---|

| 3β-acetoxycarapin |

| 6-hydroxycarapin |

| This compound |

| Fenchone |

| Germacrene D |

Isolation and Purification Methodologies for Carapin 8 9 Ene

Extraction Techniques from Biological Matrices

The initial step in isolating Carapin-8(9)-ene involves its extraction from the source plant material. The choice of extraction method is critical to ensure high recovery and purity of the target compound.

Solvent Extraction Methods (e.g., Methanolic Extraction)

Solvent extraction remains a fundamental and widely employed technique for obtaining this compound from plant tissues. Methanol (B129727), in particular, has been successfully utilized for this purpose. For instance, this compound has been identified in the methanolic extract of the aerial parts of Teucrium polium L. mdpi.commdpi.comnih.gov. The process typically involves the maceration or percolation of the dried and powdered plant material with methanol, which effectively solubilizes a broad range of phytochemicals, including limonoids like this compound.

Ethanol (B145695) is another solvent that has been used for the extraction of compounds from Carapa guianensis, a known source of this compound. researchgate.netacademie-sciences.fr The selection of ethanol is often favored in biological studies due to its low toxicity and environmental persistence. academie-sciences.fr The general principle involves partitioning the crude extract, often obtained with 95% aqueous ethanol, with a series of solvents of varying polarities, such as petroleum ether, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and butanol (BuOH), to achieve a preliminary separation of compounds based on their polarity. researchgate.net

Advanced Extraction Approaches (e.g., Supercritical Fluid Extraction)

In the quest for more efficient and environmentally friendly extraction methods, Supercritical Fluid Extraction (SFE) has emerged as a powerful alternative. chromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas above its critical temperature and pressure. researchgate.net

SFE offers several advantages, including the use of non-toxic and non-flammable solvents like CO2, which can be easily removed from the product, leaving no residue. researchgate.net The solvent strength of the supercritical fluid can be precisely controlled by altering the pressure and temperature, allowing for selective extraction. For the extraction of moderately polar compounds like this compound, a modifier such as ethanol or methanol can be added to the supercritical CO2 to increase its solvating power. nih.gov This technique is particularly suitable for thermally sensitive compounds as it can be performed at relatively low temperatures. researchgate.net A variation of this method, Supercritical Fluid Extraction of Emulsions (SFEE), uses supercritical CO2 to rapidly extract the organic phase of an oil-in-water emulsion where the target compound is dissolved. ucm.es

Chromatographic Separation Techniques

Following extraction, the crude extract, which contains a complex mixture of compounds, must undergo further separation and purification to isolate this compound. Chromatographic techniques are indispensable for this purpose.

High-Resolution Liquid Chromatography (HR-LCMS) for Profiling and Purification

High-Resolution Liquid Chromatography coupled with Mass Spectrometry (HR-LCMS) is a powerful analytical tool for the profiling and identification of compounds in complex mixtures. In several studies, HR-LCMS has been instrumental in identifying this compound in the methanolic extract of Teucrium polium. mdpi.commdpi.comnih.govnih.govresearchgate.net

This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. mdpi.com The high-resolution mass spectrometer then provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the confident identification of compounds by comparing the experimental mass with theoretical masses from databases. mdpi.comnih.gov For instance, in the analysis of T. polium extract, an Agilent 1200 Series HPLC system equipped with a C18 column and a Q-TOF mass spectrometer was used. mdpi.com The separation was achieved using a gradient elution program with water and acetonitrile, both containing 0.1% formic acid. mdpi.com

Table 1: HR-LCMS Identification of this compound

| Plant Source | Extraction Solvent | Analytical Technique | Retention Time (min) | Key Findings | Reference |

|---|---|---|---|---|---|

| Teucrium polium L. | Methanol | HR-LCMS | 18.427 | Identification of this compound as a limonoid constituent. | mdpi.com |

Column Chromatography (e.g., Flash Chromatography, Preparative HPLC)

Column chromatography is a fundamental and widely used preparative technique for the isolation of individual compounds from a mixture. drawellanalytical.combiotech-asia.org This method relies on the separation of components as they pass through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. researchgate.net

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. drawellanalytical.com It is often used for the initial fractionation of crude extracts. For example, a chloroform layer of an ethanol extract can be fractionated on a silica gel column using a gradient of petroleum ether-ethyl acetate. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure compounds, preparative HPLC is the method of choice. gilson.comsichem.de It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and separation efficiency. chromatographyonline.com Both normal-phase (using a polar stationary phase like silica) and reversed-phase (using a non-polar stationary phase like C18) preparative HPLC can be employed. chromatographyonline.comresearchgate.net For instance, a preparative HPLC with a C18 column could be used to isolate this compound from a semi-purified fraction. mn-net.com

Table 2: Column Chromatography Methods for Terpenoid Isolation

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum ether-EtOAc (gradient) | Fractionation of CHCl3 layer of an EtOH extract. | researchgate.net |

| Column Chromatography | Sephadex LH-20 | Methanol | Further separation of fractions. | researchgate.net |

| Preparative HPLC | ODS (C18) | MeCN–H2O | Purification of subfractions. | researchgate.net |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It combines some of the advantages of both gas chromatography (GC) and HPLC, offering high efficiency, fast analysis times, and reduced use of organic solvents. americanpharmaceuticalreview.comuliege.be

SFC is particularly well-suited for the separation and purification of thermolabile and non-volatile compounds like this compound. The technique often employs packed columns and uses supercritical CO2, sometimes with a polar modifier like methanol, as the mobile phase. researchgate.net The selectivity of the separation can be fine-tuned by adjusting the pressure, temperature, and modifier concentration. americanpharmaceuticalreview.com While specific applications of SFC for the purification of this compound are not extensively documented, its proven utility in separating other terpenoids and natural products suggests its high potential for this purpose. chromatographyonline.comrsc.org Preparative SFC, in particular, offers a green and efficient alternative to preparative HPLC for isolating pure compounds. chromatographyonline.com

Other Purification Methods (e.g., Precipitation, Recrystallization)

Following initial chromatographic separation, non-chromatographic techniques such as precipitation and recrystallization can be employed to enhance the purity of this compound and related limonoids. These methods are crucial for removing minor impurities and for obtaining the compound in a crystalline form suitable for structural analysis.

Recrystallization is a common final step in the purification process. After a crude or semi-purified fraction containing this compound is obtained, a suitable solvent or solvent system is used to dissolve the compound, and subsequent cooling or slow evaporation of the solvent allows for the formation of crystals. In the broader context of limonoid purification, methanol is a frequently used solvent for crystallization. For instance, a compound identified as Carapin (B1239719) has been successfully crystallized from methanol to yield a crystalline solid. gla.ac.uk This process is effective because the slow formation of the crystal lattice tends to exclude impurities, resulting in a significant increase in the purity of the final product.

Precipitation can also be utilized, often as a pre-concentration or initial purification step. This technique involves altering the solvent composition to decrease the solubility of the target compound, causing it to precipitate out of the solution. For example, in the purification of limonoids from crude neem oil, hexane (B92381) has been used as an anti-solvent to induce the precipitation of azadirachtin (B1665905) and other related limonoids, achieving a more than 180-fold enrichment from the initial oil. While specific protocols for this compound are not detailed, this principle is applicable to the broader class of tetranortriterpenoids.

The selection of appropriate solvents is critical for both precipitation and recrystallization. The ideal solvent should have high solubility for this compound at higher temperatures and low solubility at lower temperatures for recrystallization, or be a poor solvent for the compound while being a good solvent for the impurities in the case of precipitation.

Optimization of Isolation Protocols for Yield and Purity

Optimizing the isolation protocol is essential to maximize the recovery and purity of this compound. This involves refining several parameters in both the extraction and purification stages. Key variables include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. nih.gov

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize complex processes. nih.gov This methodology has been successfully applied to the extraction of other limonoids, such as nimbolide (B1678885) from Azadirachta indica leaves. nih.gov By using RSM, researchers can systematically evaluate the effects of multiple variables simultaneously. For nimbolide, the optimal microwave-assisted extraction conditions were determined to be a solid/liquid ratio of 1:16 g/mL, a microwave power of 280 W, and an extraction time of 22 minutes. nih.gov A similar approach could be developed for this compound to identify the optimal conditions that lead to the highest extraction efficiency and yield.

The choice of extraction and chromatographic methods also plays a significant role in the optimization process. While traditional methods like maceration and Soxhlet extraction are effective, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can offer improved efficiency, reduced solvent consumption, and shorter extraction times. ijsrtjournal.com For purification, the use of gradient elution in high-speed counter-current chromatography (HSCCC) has been shown to be a good alternative to traditional column chromatography for separating complex mixtures of limonoids from Carapa guianensis, as it can exploit small differences in the partition coefficients of the compounds. nih.gov

Furthermore, the purity of the isolated compound is typically verified at each stage using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The final structure and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov

A summary of parameters that can be optimized for the isolation of this compound is presented in the table below.

| Parameter | Extraction | Purification (Chromatography) | Purification (Crystallization) |

| Solvent | Type (e.g., ethanol, methanol, hexane), Polarity | Mobile phase composition, Gradient program | Solvent choice, Solvent/anti-solvent ratio |

| Temperature | Extraction temperature | Column temperature | Crystallization temperature, Cooling rate |

| Time | Duration of extraction | Flow rate, Run time | Time for crystal growth |

| Pressure | Applied pressure (for SFE) | Column backpressure | - |

| Other | Solid-to-liquid ratio, Particle size of plant material | Stationary phase type, Column dimensions | Seeding, Rate of anti-solvent addition |

By systematically adjusting these parameters, it is possible to develop a highly efficient and reproducible protocol for the isolation of pure this compound, which is crucial for its further study and potential applications.

Structural Elucidation and Advanced Characterization Techniques for Carapin 8 9 Ene

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful and definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orgnih.gov The technique requires the molecule to be in a crystalline form. When a single crystal is irradiated with an X-ray beam, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to determine the precise position of every atom in the molecule and in the crystal lattice, yielding an unambiguous assignment of its relative and absolute configuration. wikipedia.org While it is the gold standard for stereochemical assignment, its application is contingent upon the ability to grow high-quality single crystals of the compound.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the stereochemistry of chiral molecules by measuring their interaction with polarized light. rsc.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are key methods for assigning the absolute configuration of molecules in solution, which is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of optical rotation as a function of wavelength.

For complex molecules like Carapin-8(9)-ene, the absolute configuration is often determined by comparing the experimentally measured ECD or ORD spectrum with spectra that have been computationally predicted for all possible stereoisomers using quantum chemical calculations. nih.gov A match between the experimental and a calculated spectrum provides a confident assignment of the absolute stereochemistry. rsc.org

Computational Chemistry Approaches to Structure Verification

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the structure, stability, and electronic properties of molecules. ecopneus.it For complex structures like this compound, computational methods, particularly Density Functional Theory (DFT), are employed for structure verification and analysis. weebly.comnih.gov

Geometry Optimization and Energy Calculations: A primary computational approach involves optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). DFT calculations can be used to achieve this, providing a theoretical model of the molecule's structure. researchgate.net These optimized structures can then be used to predict various properties.

Molecular Docking and Interaction Studies: Computational docking studies have been performed on carapin (B1239719) to investigate its binding affinity with protein targets. In one study, carapin was docked into the START domain of the CERT protein. The calculations revealed specific interactions, including hydrogen bonds with residues Y553, N504, Q467, and E446, and a salt bridge with R442. Such studies, which predict how a ligand interacts with a receptor, rely on an accurate understanding of the ligand's structure and are part of its broader characterization.

Binding Free Energy Calculations: To quantify the strength of these interactions, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis are used. This calculation provides an estimate of the binding free energy (ΔG_bind), which indicates the stability of the ligand-protein complex. For the carapin-CERT complex, a binding energy was calculated, suggesting a stable interaction. These computational predictions of a molecule's biological interactions help to functionally validate the proposed chemical structure. While detailed DFT-based NMR spectral prediction for this compound is not found in the searched literature, this technique is a common practice for structural verification of related limonoids, where calculated chemical shifts are compared against experimental spectra to confirm assignments.

Chemical Synthesis Strategies for Carapin 8 9 Ene and Analogues

Total Synthesis Approaches

Total synthesis provides an unambiguous route to complex molecules from simple, commercially available starting materials. The approaches to limonoids are often convergent, assembling key fragments in the late stages, and showcase a variety of powerful chemical transformations to build the dense, polycyclic architecture. beilstein-journals.orgresearchgate.net

A plausible retrosynthetic strategy for the carapin (B1239719) skeleton would involve the following key steps:

Furan (B31954) Ring Formation: The characteristic furan ring is often envisioned as being installed late in the synthesis, arising from an appropriate precursor side chain, a transformation that mimics its biosynthesis.

Lactone Bridge Construction: The δ-lactone ring (D-ring) is a common feature. This can be disconnected via an esterification, revealing a hydroxy-acid precursor. In many syntheses, this ring is formed via radical cyclization or other ring-closing strategies.

Polycyclic Core Disassembly: The tetracyclic core is the principal challenge. Convergent strategies are favored, where different rings of the molecule are synthesized separately and then joined. For instance, an A-ring fragment could be coupled with a CD-ring fragment. Key bond disconnections often target the C8-C9 bond, which can be formed via reductive Heck reactions, or the C9-C10 bond, which can be addressed through sigmatropic rearrangements. acs.orgresearchgate.net More linear approaches might build the rings sequentially, for example, using a polyene cyclization cascade to form a significant portion of the steroid-like core in one operation. acs.org

This deconstruction leads back to simpler cyclic and acyclic precursors that can be built using well-established chemical reactions.

The assembly of the limonoid framework has served as a platform for the development and application of powerful synthetic methods. Landmark syntheses of related limonoids such as limonin, azadirachtin (B1665905), and various khayanolides have highlighted the utility of several key transformations. acs.orgresearchgate.nethebmu.edu.cn

| Transformation | Description | Example Application in Limonoid Synthesis |

|---|---|---|

| Diels-Alder Reaction | A powerful cycloaddition reaction to form six-membered rings with high stereocontrol. | Used in a catalytic, asymmetric fashion to construct the A-ring with desired stereochemistry at C4 and C5. acs.org |

| Reductive Heck Reaction | An intramolecular palladium-catalyzed reaction to form a C-C bond, often used for ring formation. | Employed for the diastereoselective formation of the crucial C8-C9 bond in the limonoid core. acs.org |

| Radical Cyclization | Ring formation via free-radical intermediates, effective for constructing five- and six-membered rings. | A tandem radical cyclization was key to installing the CDF ring system in the total synthesis of limonin. beilstein-journals.org |

| Biomimetic Skeletal Rearrangement | Acid- or Lewis acid-promoted rearrangement of the carbon skeleton to access different limonoid subtypes from a common intermediate. | BF3·Et2O was used to promote a rearrangement from a salannin-type to a nimbolinin-type skeleton. acs.org |

| Ketal-Claisen Rearrangement | A pnas.orgpnas.org-sigmatropic rearrangement used to form C-C bonds and set stereocenters. | Utilized in a one-pot cascade for the synthesis of khayasin and mexicanolide (B239390). acs.org |

| Nazarov Cyclization | An electrocyclic reaction for synthesizing cyclopentenones. | An interrupted Nazarov cyclization was a key step in a convergent approach to the khayanolide framework. beilstein-journals.org |

Limonoids are characterized by a high density of stereogenic centers, including multiple quaternary carbons, which presents a formidable synthetic challenge. beilstein-journals.org The precise control of stereochemistry is paramount and is achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as sugars or terpenes, as starting materials, incorporating their pre-existing stereocenters into the final product.

Chiral Auxiliaries: A temporary, enantiopure group is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. Once the new stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This is the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. Examples in limonoid synthesis include the use of a TADDOL-catalyzed asymmetric Diels-Alder reaction to set key stereocenters in the A-ring. acs.org

Substrate Control: In later stages of the synthesis, the existing stereocenters of the complex framework can direct the stereochemical outcome of new bond formations, a phenomenon known as diastereoselection. The rigid, polycyclic nature of limonoid intermediates often leads to highly predictable, diastereoselective reactions. acs.org

Key Synthetic Transformations and Methodologies

Semi-synthesis from Precursor Compounds

Semi-synthesis, which involves the chemical modification of readily available natural products, is a powerful strategy for accessing rare or complex analogues. Given the abundance of certain limonoids from plant sources, they serve as excellent starting points for producing related compounds.

A notable example relevant to the carapin class involves the partial synthesis of 8,30-dehydrocarapin. In a study, the more complex limonoid 30a-acetoxymexicanolide was converted into 8,30-dehydrocarapin through a series of reactions. journals.co.za This demonstrates the feasibility of accessing the carapin skeleton from other structurally related limonoids. This approach is advantageous as it leverages the complex, stereochemically dense core already assembled by nature, significantly shortening the synthetic sequence compared to a total synthesis approach.

Enzymatic and Biocatalytic Synthesis Routes

The use of isolated enzymes or whole-cell systems (biocatalysis) offers a green and highly selective alternative to traditional chemical methods, particularly for reactions that are difficult to achieve chemo- or regioselectively. researchgate.net A chemoenzymatic strategy, which merges the efficiency of chemical synthesis with the selectivity of biocatalysis, is particularly powerful.

A prime example is the concise chemoenzymatic synthesis of gedunin, a D-seco limonoid. acs.org In this route, a complex carbocyclic core was assembled using modern chemical methods. A key step involved the use of biocatalytic oxidation at the C3 position to install a hydroxyl group, which then served as a chemical handle to introduce the A-ring enone motif. acs.org This merging of chemical and enzymatic steps provides a blueprint for accessing a wide range of oxidized limonoids that would be difficult to obtain by purely chemical means.

The biosynthetic pathway of limonoids is a testament to nature's complex chemical machinery and provides a rich source of enzymes for potential synthetic applications. biorxiv.org The pathway begins with the acetate-mevalonate pathway, which produces the universal triterpene precursor, 2,3-oxidosqualene (B107256). nih.gov From there, a cascade of enzymatic reactions builds the complex limonoid architecture. Recent breakthroughs have elucidated many of these steps. pnas.orgbiorxiv.org

Key enzymes and their roles in the early stages of limonoid biosynthesis have been identified in plants like Citrus sinensis and Melia azedarach. frontiersin.orgpnas.org

| Enzyme/Enzyme Class | Function | Substrate → Product |

|---|---|---|

| Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of the linear 2,3-oxidosqualene into a tetracyclic triterpene scaffold. | 2,3-Oxidosqualene → Tirucalla-7,24-dien-3β-ol pnas.org |

| Cytochrome P450s (CYPs) | A large family of enzymes that perform a variety of oxidative transformations (e.g., hydroxylations, epoxidations). | Tirucalla-7,24-dien-3β-ol → Melianol (B1676181) (a protolimonoid) pnas.org |

| Aldo-keto reductase (AKR), CYP450, 2-oxoglutarate-dependent dioxygenase (2-ODD) | A module of enzymes that work sequentially to cleave four carbons from the side chain and install the signature furan ring. | Protolimonoid precursor → Basal limonoid (e.g., Azadirone) biorxiv.org |

| Limonoid Glucosyltransferase (LGT) | Transfers a glucose moiety to limonoid aglycones, often reducing bitterness in citrus fruits. | Limonoid aglycone → Limonoid glucoside |

The discovery of a suite of 22 enzymes that can be used for the total biosynthesis of simple limonoids like kihadalactone A and azadirone (B14700930) in a heterologous plant host opens the door for metabolic engineering. biorxiv.org This approach could lead to the sustainable and scalable production of high-value limonoids, potentially including carapin-8(9)-ene and its analogues, by harnessing and reconstructing these natural biosynthetic pathways in microbial or plant-based systems.

Biocatalytic Engineering for Production Enhancement

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing complex natural products. nih.govnih.gov The high selectivity (regio-, stereo-, and enantioselectivity) of enzymes allows for precise chemical transformations under mild reaction conditions, often reducing the number of steps required in a synthetic route. nih.gov For a sesquiterpenoid like this compound, biocatalytic engineering would focus on the development of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, engineered to produce the target molecule from simple carbon sources. nih.gov

The initial step towards biocatalytic production involves the reconstruction of the relevant biosynthetic pathway in a suitable host organism. For this compound, this would likely involve the heterologous expression of genes encoding enzymes from the terpene biosynthesis pathway. The selection of the host organism is critical; E. coli and S. cerevisiae are common choices due to their well-characterized genetics, rapid growth, and established tools for genetic manipulation. nih.govsciepublish.com

A cornerstone of enhancing production is the engineering of key enzymes in the biosynthetic pathway. Techniques such as directed evolution and rational design can be employed to improve enzyme activity, stability, and selectivity. For instance, terpene cyclases, the enzymes responsible for constructing the carbon skeleton of terpenes, can be engineered to favor the synthesis of a specific isomer like this compound. nih.gov

To maximize the flux towards this compound, the metabolism of the host organism must be rewired. This involves several strategies:

Enhancing Precursor Supply: The production of terpenes is often limited by the availability of their five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Overexpression of genes in the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways can boost the supply of these precursors. mdpi.com

Blocking Competing Pathways: To channel metabolic intermediates exclusively towards the target compound, competing pathways that drain the precursor pool can be downregulated or knocked out using tools like CRISPR-Cas9.

Redox and Cofactor Engineering: The biosynthesis of terpenes often requires specific cofactors, such as NADPH. Engineering the host's central metabolism to increase the availability of these cofactors can significantly enhance product yields.

The final step in enhancing production is the optimization of the fermentation process. This includes adjusting parameters such as temperature, pH, nutrient feed rates, and aeration to maintain the health of the microbial cell factory and maximize product formation. High-density cultivation strategies can be employed to achieve high cell concentrations and, consequently, high product titers.

The following table illustrates hypothetical improvements in this compound production through successive stages of biocatalytic engineering.

| Engineering Strategy | Precursor (g/L) | This compound Titer (mg/L) | Yield (mg/g of substrate) |

| Base Strain (Pathway Reconstitution) | Glucose (20) | 50 | 2.5 |

| Precursor Pathway Engineering | Glucose (20) | 250 | 12.5 |

| Enzyme Evolution | Glucose (20) | 800 | 40 |

| Competing Pathway Knockout | Glucose (20) | 1500 | 75 |

| Optimized Fermentation | Glucose (40) | 4000 | 100 |

This table is illustrative and presents hypothetical data to demonstrate the potential impact of biocatalytic engineering strategies.

Further research into the specific enzymes and regulatory networks governing the biosynthesis of this compound will be crucial for realizing these production enhancements. The integration of systems biology approaches with metabolic engineering will undoubtedly pave the way for the efficient and sustainable biocatalytic production of this and other valuable terpenoids. nih.gov

Biosynthetic Pathways of Carapin 8 9 Ene

Precursor Identification and Elucidation of Early Steps

The journey to carapin-8(9)-ene begins with the universal precursor for triterpenoids: 2,3-oxidosqualene (B107256). nih.govnih.gov This molecule is itself derived from the mevalonate (B85504) (MVA) pathway, which provides the fundamental five-carbon isoprene (B109036) units. nih.gov Feeding experiments have confirmed the role of the MVA pathway in the biosynthesis of related limonoids. nih.gov

The initial and crucial step in the formation of the limonoid scaffold is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme oxidosqualene cyclase (OSC). nih.gov In the context of limonoid biosynthesis, this cyclization leads to the formation of a protolimonoid scaffold. nih.gov Specifically, in members of the Meliaceae and Rutaceae families, the enzyme tirucalla-7,24-dien-3β-ol synthase (TTS) has been identified as a key player, producing tirucalla-7,24-dien-3β-ol as a primary product. researchgate.netnih.gov This compound serves as a critical intermediate, setting the stage for subsequent structural modifications.

Following the formation of the initial tetracyclic structure, a series of oxidative reactions and rearrangements occur. One of the earliest of these is the formation of the protolimonoid melianol (B1676181) from 2,3-oxidosqualene, a transformation that has been elucidated and involves at least three enzymatic steps. nih.gov

Enzymatic Transformations in the Limonoid Biosynthetic Cascade

The conversion of the early protolimonoid scaffold into the more complex structures characteristic of limonoids like this compound involves a cascade of enzymatic reactions. These transformations are largely mediated by cytochrome P450 monooxygenases (CYPs or P450s) and various transferases. frontiersin.org

Key transformations in the limonoid biosynthetic pathway include:

Furan (B31954) Ring Formation: A signature feature of limonoids is the furan ring, which is formed from the side chain of the triterpenoid (B12794562) precursor with a concomitant loss of four carbon atoms. nih.gov The Paal-Knorr-like reaction has been proposed as a plausible chemical route for this transformation, starting from a hemiacetal side chain present in protolimonoids like melianol. nih.gov

Ring A and D Modifications: Many limonoids undergo oxidative cleavage of the A and D rings. nih.gov For instance, Meliaceae limonoids are often derived from an azadirone-type intermediate where the A-ring remains intact, while many Rutaceae limonoids originate from a nomilin-type intermediate with seco-A and D ring scaffolds. nih.gov

Oxidative Modifications: A multitude of oxidation reactions, catalyzed by P450s, introduce hydroxyl, ketone, aldehyde, and epoxy groups at various positions on the limonoid core. frontiersin.org These modifications contribute to the vast structural diversity observed in this class of compounds. For example, two CYPs from Melia azedarach have been identified that together catalyze three oxidations on the tail of tirucalla-7,24-dien-3β-ol, leading to the spontaneous formation of the hemiacetal ring in melianol. nih.gov

Acyl and Glycosyl Group Transfers: Limonoid A-ring lactone hydrolase (LLH) and limonoid 17-β-D glucosyltransferase (LGT) are two major regulatory enzymes in the later stages of limonoid metabolism. cirad.fr LGT is responsible for the glucosidation of various limonoid aglycones, converting them into their respective glucosides. cirad.fr

While the complete enzymatic sequence leading to this compound has not been fully elucidated, the study of related limonoids provides a framework for the types of enzymatic reactions involved. The formation of the 8(9)-ene double bond likely results from the rearrangement of an 8,9-epoxide precursor. rsc.org

Genetic Basis of Biosynthesis in Producing Organisms

The enzymes responsible for the biosynthesis of this compound and other limonoids are encoded by specific genes within the genomes of producing organisms, primarily plants in the Meliaceae family, such as those of the genus Carapa. cdnsciencepub.comnih.gov The identification of these genes is crucial for understanding and potentially manipulating the production of these valuable compounds.

Transcriptome analysis has been a powerful tool in identifying candidate genes involved in limonoid biosynthesis. researchgate.netfrontiersin.org By comparing the gene expression profiles in tissues with high and low limonoid content, researchers can pinpoint genes that are co-expressed with limonoid accumulation. nih.gov

Key gene families implicated in limonoid biosynthesis include:

Oxidosqualene Cyclase (OSC) Genes: The gene CiOSC, which encodes an oxidosqualene cyclase, has been shown to be pivotal in the biosynthesis of limonoids in citrus. Its expression levels are positively correlated with limonoid accumulation, and its suppression leads to a reduction in limonoid content. nih.gov

Cytochrome P450 (CYP) Genes: A large number of CYP genes are involved in the extensive oxidative modifications of the triterpene scaffold. frontiersin.org Transcriptomic studies have identified several CYP450 genes whose expression is highly correlated with limonoid content. frontiersin.org

Transferase Genes: Genes encoding enzymes like limonoid glucosyltransferase (LGT) have been identified in various Citrus species. cirad.fr These genes are responsible for the glucosidation of limonoid aglycones. cirad.fr

Transcription Factors: Transcription factors, such as those from the MYB family, have been found to have high correlation coefficients with limonoid content, suggesting they play a regulatory role in the biosynthetic pathway. frontiersin.org

In Azadirachta indica (neem), a member of the Meliaceae family, transcriptome analysis has led to the identification of genes for farnesyl diphosphate (B83284) synthase (AiFDS), squalene (B77637) synthase (AiSQS), squalene epoxidases (AiSQEs), and triterpene synthases (AiTTS), all of which are crucial for the early stages of limonoid biosynthesis. researchgate.netnih.gov

Comparative Biosynthesis Across Related Natural Products

The biosynthetic pathway leading to this compound shares many common features with the pathways for other limonoids and related tetranortriterpenoids. The early steps, from 2,3-oxidosqualene to the formation of a basic protolimonoid scaffold, appear to be conserved across the Meliaceae and Rutaceae families. nih.govnih.gov For example, the enzymes that catalyze the formation of melianol from 2,3-oxidosqualene have been found in both Citrus and Melia species. nih.gov

However, divergence in the pathways leads to the vast structural diversity of limonoids. A key branching point appears to be the fate of the protolimonoid intermediate. As mentioned earlier, Rutaceae limonoids are typically derived from a nomilin-type precursor with seco-A,D ring scaffolds, whereas Meliaceae limonoids, which would include this compound, are generally derived from an azadirone-type intermediate with an intact A-ring. nih.gov

The types of ring cleavage are a major differentiating factor. While this compound is a B,D-ring seco-limonoid, other limonoids can have intact rings or be cleaved in rings A, B, C, or D. researchgate.net For instance, nimbin (B191973) and salannin (B1681390) are C-ring seco limonoids. gla.ac.uk

Furthermore, the specific oxidative and rearrangement patterns are unique to different lineages and even to different species within the same genus, resulting in a wide array of final structures. The study of these variations provides insights into the evolution of these complex biosynthetic pathways and the enzymes that drive them.

Structural Modification and Derivative Synthesis of Carapin 8 9 Ene

Rational Design of Carapin-8(9)-ene Analogues

Rational drug design leverages the understanding of a molecule's structure and its interaction with biological targets to create more potent and selective compounds. salk.edumdpi.com For this compound, this approach involves both minor peripheral modifications and more significant alterations to the core molecular scaffold.

Peripheral modifications involve the addition, removal, or alteration of functional groups on the exterior of the this compound molecule without changing the fundamental ring structure. The goal is typically to enhance biological activity, improve solubility, or optimize pharmacokinetic properties.

Research has demonstrated that this compound can rescue certain biological defects in whole-animal screening models. Specifically, in zebrafish with mutations in the adgrg6 gene (which is crucial for myelination and inner ear development), this compound was ableto rescue defects in a hypomorphic (weak) allele, though not in a stronger null allele. whiterose.ac.ukresearchgate.net This activity, shared with structurally similar limonoids like deoxygedunin (B190417) and dihydrofissinolide, suggests that these molecules may interact with a common biological target or pathway. biorxiv.orgnih.govelifesciences.org The structural similarities and differences between these compounds provide a foundation for designing new analogues. For instance, the furan (B31954) ring, lactone moiety, and the various oxygenated positions on the carbocyclic frame are all potential sites for modification. Structure-activity relationship (SAR) studies, guided by the activity of these related compounds, are essential for the rational design of new pesticides and drugs. mdpi.comresearchgate.net

adgrg6| Compound | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| This compound | Limonoid | Rescued otic and myelination defects in hypomorphic adgrg6 allele. | biorxiv.org, whiterose.ac.uk, researchgate.net |

| Deoxygedunin | Limonoid | Rescued otic and myelination defects in hypomorphic adgrg6 allele. | biorxiv.org, nih.gov |

| Dihydrofissinolide | Limonoid | Rescued otic and myelination defects in hypomorphic adgrg6 allele. | biorxiv.org, nih.gov |

| Colforsin | Diterpene | Rescued defects in both hypomorphic and strong adgrg6 alleles, suggesting a downstream mechanism of action (cAMP elevation). | researchgate.net |

Scaffold derivatization involves more profound changes to the core structure of this compound. This strategy aims to create fundamentally new chemical entities that may possess novel biological activities or interact with different targets. The this compound molecule belongs to the mexicanolide (B239390) group of limonoids, characterized by a specific carbocyclic framework. researchgate.net

The synthesis of analogues of degraded limonoids, which are fragments of more complex structures, is an area of growing interest for discovering new bioactive compounds. researchgate.net While the total synthesis of complex limonoids is a formidable challenge, it offers the ultimate flexibility in scaffold design. For example, the enantioselective total synthesis of related mexicanolides like khayasin has been achieved, demonstrating the feasibility of accessing these complex architectures through multi-step chemical synthesis. researchgate.net Potential scaffold diversification strategies for this compound could include:

Ring-Opening: Cleavage of the lactone or ether rings to generate more flexible acyclic derivatives.

Ring System Rearrangement: Acid-catalyzed or photochemical rearrangements to alter the connectivity of the carbocyclic skeleton.

Scaffold Simplification: Synthesis of simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible.

Peripheral Modifications for Enhanced Bioactivity

Synthetic Methodologies for Derivative Preparation

The preparation of this compound derivatives relies on a toolkit of modern organic synthesis reactions. The key challenge lies in achieving selectivity, given the molecule's polycyclic nature and multiple reactive sites.

Functional Group Interconversion (FGI) is the process of converting one functional group into another through chemical reactions such as substitution, oxidation, or reduction. scribd.comimperial.ac.uk This is a cornerstone of derivative synthesis. The primary functional groups in this compound available for interconversion are the alkene, the lactone, the ether, and the furan ring.

| Original Functional Group | Reaction Type | Potential New Functional Group(s) | General Reagents |

|---|---|---|---|

| Alkene (C8=C9) | Reduction | Alkane | H₂, Pd/C |

| Alkene (C8=C9) | Epoxidation | Epoxide | m-CPBA |

| Alkene (C8=C9) | Dihydroxylation | Diol | OsO₄, NMO |

| Lactone | Reduction | Lactol, Diol | DIBAL-H, LiAlH₄ |

| Lactone | Hydrolysis | Hydroxy-carboxylic acid | NaOH, H₂O |

| Furan | Reduction | Tetrahydrofuran | H₂, Rh/Al₂O₃ |

| Furan | Oxidative Cleavage | Keto-acid | O₃ then oxidative workup |

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, while aldehydes can be further oxidized to carboxylic acids. solubilityofthings.com Conversely, these carbonyl compounds can be reduced back to alcohols. solubilityofthings.com These transformations could be applied to derivatives of this compound where the lactone ring has been opened.

Achieving chemical selectivity is paramount when modifying a complex molecule like this compound. The inherent reactivity of the existing functional groups can be exploited to direct reactions to specific sites. The C8(9)-alkene is a prime candidate for selective electrophilic additions due to its electron-rich nature. The formation of the corresponding 8,9-epoxide is a plausible transformation, and subsequent acid-catalyzed rearrangement of this epoxide could lead to novel rearranged scaffolds. rsc.org The relative steric hindrance around the molecule can also direct reagents to attack the most accessible positions. For example, hydride reductions of the lactone could potentially be achieved selectively in the presence of the alkene by choosing appropriate reagents and conditions.

Functional Group Interconversions

Chemoenzymatic Approaches to Derivative Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). ucsd.edunih.gov Enzymes can catalyze reactions with exceptional regio- and stereoselectivity under mild conditions, which is particularly valuable for complex and sensitive substrates like natural products. researchgate.net

While no specific chemoenzymatic syntheses involving this compound have been reported, several strategies can be proposed based on established enzymatic transformations of other complex molecules.

Selective Hydrolysis/Acylation: Lipases and esterases could be employed for the regioselective hydrolysis of the lactone ring or for the acylation of hydroxyl groups on a pre-opened scaffold. This avoids the use of harsh acidic or basic conditions that could degrade the molecule.

Glycosylation: Glycosyltransferases could be used to attach sugar moieties to the this compound scaffold, a process known as glycosylation. This often improves the aqueous solubility and bioavailability of natural products. The synthesis of complex glycosphingolipids has been successfully achieved using such one-pot multienzyme systems. ucsd.edu

Selective Oxidation: Oxidoreductases, such as cytochrome P450 monooxygenases, are capable of selectively hydroxylating unactivated C-H bonds. This would allow for the introduction of hydroxyl groups at specific, synthetically challenging positions on the carbocyclic core, creating a new set of derivatives for biological evaluation.

These enzymatic methods provide a powerful and environmentally friendly route to novel this compound analogues that would be difficult to access through purely chemical means.

Structure Activity Relationship Sar Studies of Carapin 8 9 Ene and Its Derivatives

Correlating Structural Features with Biological Activities

Carapin-8(9)-ene is a tetranortriterpenoid, a class of compounds also known as limonoids, which are abundant in plants of the Meliaceae family. researchgate.netmdpi.com The biological activity of limonoids is intrinsically linked to their complex and highly oxygenated structures. The core structure, often featuring a furan (B31954) ring attached to the D-ring of the steroid-like nucleus, is a common feature among active compounds. mdpi.com

Research has identified this compound as a bioactive compound through various screening and profiling studies. In a high-content screen using a zebrafish model for mutations in the adgrg6 gene (which encodes an adhesion G protein-coupled receptor), this compound was identified as a "hit compound". elifesciences.org It was shown to rescue defects in both myelination and inner ear development associated with this mutation. elifesciences.orgwhiterose.ac.uk Specifically, it restored the expression of myelin basic protein (mbp) and versican b (vcanb) in the mutant zebrafish. elifesciences.org This suggests a correlation between the specific structure of this compound and its ability to modulate the Adgrg6 signaling pathway. whiterose.ac.uk

Furthermore, this compound has been identified as a component of Teucrium polium extract, which has demonstrated antioxidant and antitumor potential in vitro. nih.govmdpi.comresearchgate.net The extract also showed anti-quorum sensing capabilities. mdpi.com While these activities are attributed to the entire extract, the presence of this compound suggests its potential contribution.

The SAR of limonoids is often discussed in the context of their insecticidal and antifeedant properties. mdpi.com For instance, studies on related limonoids have revealed key structural determinants for activity. The presence of a carbonyl group at the C-3 position in certain protolimonoids is important for insecticidal activity. mdpi.com For trichilin-class limonoids, a 12α-hydroxyl group was found to be the most potent feature for activity. mdpi.com In the case of gedunin, a ring D-seco limonoid, its antifeedant and growth-inhibitory activities are well-documented. mdpi.com These findings highlight that specific oxygenation patterns and ring modifications across the limonoid scaffold are critical for conferring distinct biological activities.

| Compound | Key Structural Feature(s) | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Intact tetranortriterpenoid core, C8-C9 double bond | Rescues myelination and otic defects in adgrg6 mutant zebrafish | elifesciences.org, whiterose.ac.uk |

| Gedunin | Ring D-seco limonoid | Antifeedant, poisonous, growth-inhibitory | mdpi.com |

| Toosendanin | Complex polycyclic structure | Significant antifeedant effect | mdpi.com |

| Melianodiol | Tirucallane-type protolimonoid, C-3 carbonyl | Insecticidal activity | mdpi.com |

| Khayanthone | Limonoid | Docking suggests binding to human progesterone (B1679170) receptor | mdpi.com, researchgate.net |

Identification of Pharmacophores and Key Structural Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and related limonoids, the tetranortriterpenoid skeleton serves as the primary scaffold. The specific arrangement of functional groups, such as epoxides, hydroxyls, and esters, on this scaffold dictates the interaction with biological macromolecules.

The furan ring, typically attached at C-17, is a hallmark of many limonoids and is often considered a key element for biological activity, particularly insecticidal effects. mdpi.com

Computational studies on the related limonoid, carapin (B1239719), have provided insight into key structural interactions. Molecular docking studies showed that carapin can form hydrogen bonds with specific amino acid residues within the START domain of the CERT protein, including Y553, N504, Q467, and E446. These interactions are crucial for the binding affinity and potential inhibitory effect of the molecule. This suggests that the oxygenated functions on the carapin scaffold act as hydrogen bond donors and acceptors, forming a key part of its pharmacophore for this particular target.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for elucidating SAR. wikipedia.orgnottingham.ac.uk These approaches can predict the activity of new compounds and provide insights into the molecular interactions between a ligand and its target protein. wikipedia.org

Molecular docking studies have been performed to investigate the binding potential of this compound to various protein targets. In one study, this compound was docked into the active sites of human peroxiredoxin 5 (an antioxidant enzyme) and the human progesterone receptor. nih.govmdpi.com The results revealed high binding affinity scores, suggesting that this compound can fit into the binding pockets of these receptors. mdpi.comresearchgate.net For the human progesterone receptor, this compound was shown to interact with key amino acid residues, a finding shared with another limonoid, Khayanthone. mdpi.comresearchgate.net

Similarly, docking of the related limonoid carapin into the START domain of the CERT protein, a lipid transfer protein, showed lower binding energies compared to known inhibitors, indicating a potentially higher inhibitory effect.

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | Human Peroxiredoxin 5 | -9.1 | Not specified | mdpi.com, researchgate.net |

| This compound | Human Progesterone Receptor | -9.3 | ARG:766, LEU:718, MET:909, PHE:778, LEU:715, ASN:719 | mdpi.com, researchgate.net |

| Carapin | CERT (START domain) | -8.03 | Y553, N504, Q467, E446 | |

| Khayanthone | Human Progesterone Receptor | -9.1 | ARG:766, LEU:718, MET:909, PHE:778, LEU:715, ASN:719 | mdpi.com, researchgate.net |

While specific QSAR models focused solely on this compound derivatives are not widely published, these docking studies provide the foundational data necessary for developing such models. By correlating binding energies and interaction patterns with measured biological activities across a series of derivatives, a predictive QSAR model could be constructed.

Mechanistic Insights from SAR Analysis

The analysis of SAR provides valuable clues about a compound's mechanism of action. The ability of this compound to rescue defects in adgrg6 mutant zebrafish provides a significant mechanistic insight. elifesciences.org Adgrg6 is a G protein-coupled receptor that, upon activation, is thought to increase intracellular cAMP levels. whiterose.ac.uk Other compounds that rescue this mutant phenotype, such as forskolin, do so by directly activating adenylyl cyclase to raise cAMP. elifesciences.org This suggests that this compound may act as a modulator of the Adgrg6 pathway, potentially by interacting with the receptor to promote downstream signaling. whiterose.ac.uk

The molecular docking results offer a structural basis for potential mechanisms of action against other targets. The predicted binding of this compound to the human progesterone receptor and peroxiredoxin 5 implies a mechanism of competitive inhibition, where the limonoid occupies the active site, preventing the binding of the natural substrate or ligand. mdpi.comresearchgate.net The specific hydrogen bonds and hydrophobic interactions observed in docking simulations are the molecular drivers of this inhibition.

Collectively, the SAR for this compound and its relatives indicates that the rigid tetranortriterpenoid scaffold serves to orient a specific array of oxygen-containing functional groups. These groups then engage in precise interactions with protein targets, leading to the modulation of their biological function.

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Models

Activity in Zebrafish Models of Neurological Development

Rescue of Adgrg6 (Gpr126) Mutant Phenotypes (Otic and Myelination Defects)

The adhesion G protein-coupled receptor Adgrg6, also known as Gpr126, plays a crucial role in the development of the inner ear and the myelination of the peripheral nervous system in vertebrates. elifesciences.orgnih.gov In zebrafish, mutations in the adgrg6 gene lead to distinct developmental defects, including abnormalities in inner ear morphogenesis and impaired myelination by Schwann cells. elifesciences.orgnih.gov Specifically, these mutants exhibit overgrown and unfused epithelial projections in the otic vesicle, which is the precursor to the semicircular canal ducts, resulting in ear swelling and altered gene expression of extracellular matrix components. elifesciences.org

A whole-animal screening of compounds was conducted to identify molecules that could rescue these defects in adgrg6 mutant zebrafish embryos. elifesciences.org Carapin-8(9)-ene was identified as one such compound. elifesciences.orgelifesciences.orgbiorxiv.org It was shown to rescue the otic and myelination defects in a hypomorphic (adgrg6tb233c-/-) mutant, which has a less severe phenotype. elifesciences.orgresearchgate.net This rescue was observed through the restoration of mbp (myelin basic protein) gene expression in Schwann cells and the normalization of vcanb (versican b) mRNA expression in the ear. elifesciences.orgresearchgate.net However, this compound did not show a rescue effect on the stronger, protein-truncating adgrg6fr24 allele. elifesciences.orgresearchgate.net This differential activity suggests that this compound may act by directly interacting with the Adgrg6 receptor itself. researchgate.net

Table 1: Effect of this compound on adgrg6 Mutant Phenotypes in Zebrafish

| Mutant Allele | Phenotype | Effect of this compound | Reference |

|---|---|---|---|

| adgrg6tb233c-/- (hypomorphic) | Otic defects (abnormal vcanb expression) | Rescue | elifesciences.orgresearchgate.net |

| Myelination defects (reduced mbp expression) | Rescue | elifesciences.orgresearchgate.net | |

| adgrg6fr24 (strong) | Otic defects | No effect | elifesciences.orgresearchgate.net |

Modulation of Adgrg6 Receptor Pathway and Intracellular cAMP Levels

The Adgrg6 receptor is understood to signal through a stimulatory Gα subunit (Gαs), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. elifesciences.org This elevation in cAMP activates protein kinase A (PKA), which in turn induces the transcription of genes necessary for myelination. elifesciences.org Compounds that are known to increase intracellular cAMP, such as the adenylyl cyclase activator forskolin, have been shown to rescue the developmental defects in adgrg6 mutants. elifesciences.org

The fact that this compound rescues the hypomorphic adgrg6 mutant but not the strong null mutant suggests a mechanism of action that likely involves a direct interaction with the partially functional Adgrg6 receptor. researchgate.net This interaction is thought to potentiate the remaining signaling activity of the mutant receptor, leading to an increase in intracellular cAMP levels and the subsequent rescue of the observed phenotypes. elifesciences.orgresearchgate.net In contrast, compounds that act downstream of the receptor, like forskolin, can rescue both weak and strong alleles by bypassing the need for a functional receptor to elevate cAMP levels. researchgate.net The inability of this compound to rescue the strong null mutant, which lacks a functional receptor, further supports the hypothesis that it acts at the level of the Adgrg6 receptor. researchgate.net

Cytotoxic and Anticancer Mechanisms (In Vitro Studies)

Interactions with Human Peroxiredoxin 5

In silico molecular docking studies have investigated the interaction between this compound and human peroxiredoxin 5 (PRDX5). researchgate.netmdpi.com Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in protecting cells from oxidative damage by reducing peroxides. nih.govmdpi.com PRDX5, specifically, is found in various cellular compartments, including the mitochondria, and is involved in scavenging reactive oxygen species (ROS). nih.gov In the context of cancer, the inhibition of antioxidant systems like peroxiredoxins can lead to an accumulation of ROS, inducing oxidative stress and promoting apoptosis in cancer cells. semanticscholar.org

The molecular docking analysis revealed that this compound exhibits a high binding affinity for the active site of human peroxiredoxin 5. researchgate.netmdpi.com This suggests a potential mechanism for cytotoxic activity, where this compound could inhibit the antioxidant function of PRDX5, leading to increased intracellular ROS levels and subsequent cell death in cancer cells. researchgate.netmdpi.comnih.gov

Binding Affinity to Human Androgen and Progesterone (B1679170) Receptors

Molecular docking studies have also explored the binding affinity of this compound to human androgen and progesterone receptors. nih.govresearchgate.net These nuclear receptors are involved in complex physiological processes, and their dysregulation is implicated in various diseases, including cancer. mdpi.com

The computational analysis indicated that this compound binds with a high affinity score to both the human androgen and progesterone receptors. nih.govresearchgate.net This suggests that this compound may act as a modulator of these receptors, potentially interfering with their normal function. The binding to these receptors could be a contributing factor to its observed cytotoxic and potential anticancer effects. researchgate.net

Table 2: In Silico Binding Interactions of this compound

| Target Protein | Binding Interaction | Potential Implication | Reference |

|---|---|---|---|

| Human Peroxiredoxin 5 | High affinity | Inhibition of antioxidant activity, increased oxidative stress | researchgate.netmdpi.com |

| Human Androgen Receptor | High affinity | Modulation of receptor signaling | nih.govresearchgate.net |

| Human Progesterone Receptor | High affinity | Modulation of receptor signaling | nih.govresearchgate.net |

Antioxidant Properties and Radical Scavenging Activity (In Vitro)

While some studies suggest this compound may have pro-oxidant effects through the inhibition of peroxiredoxin 5, other research points towards its potential antioxidant properties. researchgate.netmdpi.com The antioxidant capacity of a compound is often evaluated through its ability to scavenge various free radicals. nih.govmazums.ac.ir

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of this compound has been inferred from studies on plant extracts where it is a known constituent. Research on the methanolic extract of Teucrium polium, which contains this compound, has demonstrated a spectrum of antimicrobial activities. mdpi.comresearchgate.netnih.gov

Antibacterial and Antifungal Activities:

In vitro studies of the T. polium methanolic extract showed activity against a range of bacterial and fungal strains. nih.gov The extract exhibited a broad antibacterial spectrum, with minimum inhibitory concentrations (MICs) for bacterial strains ranging from 6.25 to 25 mg/mL. mdpi.com For instance, the MIC against Escherichia coli ATCC 35218 was found to be 6.25 mg/mL, while against a clinical strain of Enterobacter cloacae, it was 25 mg/mL. mdpi.com The antimicrobial action was generally found to be bacteriostatic, with the exception of a bactericidal effect against E. cloacae. nih.gov

With respect to antifungal properties, the extract was active against Candida species with MIC values also in the range of 6.25 to 25 mg/mL. mdpi.com The effect on the tested fungi was determined to be fungicidal. nih.gov Specifically, the extract showed a moderate inhibitory effect against unicellular yeasts like Candida albicans, Candida vaginalis, and Cryptococcus neoformans, but lower activity against filamentous fungi such as Aspergillus fumigatus and Aspergillus niger. nih.gov

It is important to note that these activities are attributed to the entire extract, and the specific contribution of this compound to these effects has not been isolated. nih.govmdpi.com

Antiviral Activities:

The antiviral potential of the T. polium methanolic extract containing this compound was tested against Coxsackievirus B-3 (CVB3) and Herpes simplex virus type 2 (HSV-2). researchgate.netnih.gov However, under the experimental conditions of the study, no antiviral activity was observed for the extract. nih.govmdpi.com

Table 1: Antimicrobial Activity of Teucrium polium Methanolic Extract (Containing this compound)

| Microorganism | Type | Activity | MIC (mg/mL) |

|---|---|---|---|

| Bacterial Strains | Bacteria | Bacteriostatic/Bactericidal | 6.25 - 25 |

| Candida Species | Fungi | Fungicidal | 6.25 - 25 |

| Coxsackievirus B-3 (CVB3) | Virus | No Activity Recorded | N/A |

| Herpes simplex virus type 2 (HSV-2) | Virus | No Activity Recorded | N/A |

Data sourced from studies on a methanolic extract of Teucrium polium. nih.govmdpi.com

Pre-clinical Pharmacological Studies in Animal Models (e.g., Hepatoprotective Effects)

Pre-clinical investigations using animal models have explored the pharmacological effects of extracts containing this compound, particularly focusing on hepatoprotection. researchgate.net

Evaluation of Protective Effects Against Organ Damage

The protective effect of an ethyl acetate (B1210297) extract of Teucrium polium, containing this compound, was evaluated against liver damage induced by carbon tetrachloride (CCl4) in rats. researchgate.net CCl4 is a well-known hepatotoxin used to model liver injury in experimental settings. nih.gov The study found that pre-treatment with the T. polium extract significantly mitigated the hepatotoxicity caused by CCl4. researchgate.net This suggests that the constituents of the extract, including this compound, may contribute to protecting the liver from such chemical-induced damage. researchgate.net

Biochemical and Histological Assessments in Model Systems

The hepatoprotective effects of the T. polium extract were substantiated by biochemical and histological assessments. researchgate.net

Biochemical Assessments:

In the CCl4-induced liver injury model, administration of the toxin led to a significant increase in the serum levels of key liver enzymes, alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of hepatocellular damage. researchgate.netnih.gov Pre-treatment with the T. polium extract resulted in a reduction of these elevated enzyme levels, bringing them back towards normal values. researchgate.net Furthermore, the extract counteracted the CCl4-induced increase in markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), conjugated dienes (CD), and carbonyl proteins (CP). It also restored the depleted levels of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). researchgate.net

Histological Assessments:

Histological examination of liver tissues from the CCl4-treated group revealed structural damage characteristic of hepatotoxicity. researchgate.net In contrast, the liver tissues of rats pre-treated with the T. polium extract showed a significant amelioration of these pathological changes, further confirming the protective effect at a cellular level. researchgate.net These in vivo findings underscore the potential of the phytochemicals within the T. polium extract, such as this compound, in mitigating liver damage. researchgate.net

Table 2: Effect of Teucrium polium Extract (Containing this compound) on Biochemical Markers in a Rat Model of CCl4-Induced Hepatotoxicity

| Biochemical Marker | Effect of CCl4 Administration | Effect of T. polium Extract Pre-treatment |

|---|---|---|

| Alanine Transaminase (ALT) | Increased | Reduced towards normal |

| Aspartate Transaminase (AST) | Increased | Reduced towards normal |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | Reduced |

| Conjugated Dienes (CD) | Increased | Reduced |

| Carbonyl Proteins (CP) | Increased | Reduced |

| Superoxide Dismutase (SOD) | Decreased | Increased/Restored |

| Glutathione Peroxidase (GPx) | Decreased | Increased/Restored |

| Catalase (CAT) | Decreased | Increased/Restored |

Data sourced from a study on an ethyl acetate extract of Teucrium polium. researchgate.net

Investigation of Molecular Targets and Signaling Pathways

Investigations into the molecular mechanisms of this compound have pointed towards interactions with specific cellular receptors and signaling pathways. researchgate.netwhiterose.ac.uk

Molecular Docking Studies:

Computational studies have been employed to predict the molecular targets of compounds identified in Teucrium polium, including this compound. researchgate.netnih.gov Molecular docking analyses revealed that this compound, classified as a limnoid, showed specific binding potential to several human receptors. researchgate.net These included human peroxiredoxin 5, the human androgen receptor, and the human progesterone receptor, with high binding affinity scores being noted. researchgate.netnih.gov Such in silico findings suggest that this compound may exert its biological effects by modulating the activities of these receptor proteins. researchgate.net

Interaction with Adhesion GPCR Adgrg6:

Further insight into the molecular targets of this compound comes from a whole-animal compound screen using a zebrafish model with a mutation in the adgrg6 gene. whiterose.ac.ukresearchgate.net Adgrg6 (also known as Gpr126) is an adhesion G-protein-coupled receptor (GPCR) crucial for the development of the inner ear and the myelination of peripheral nerves. whiterose.ac.ukelifesciences.org The signaling in this pathway is thought to involve a Gαs cascade, leading to the production of cyclic AMP (cAMP). whiterose.ac.ukelifesciences.org

In this screening study, compounds were tested for their ability to rescue phenotypic defects in adgrg6 mutants. elifesciences.org A key finding was the differential effect of this compound on different alleles of the adgrg6 gene. It was able to rescue the phenotype of a hypomorphic (weak) allele but had no effect on a strong loss-of-function allele. whiterose.ac.ukresearchgate.net This specific pattern of activity suggests that this compound does not act downstream in the signaling cascade (like forskolin, which activates adenylyl cyclase directly), but may instead interact directly with the Adgrg6 receptor itself. whiterose.ac.ukresearchgate.net This provides compelling evidence for Adgrg6 as a potential molecular target for this compound. whiterose.ac.uk

Ecological and Chemoecological Significance of Carapin 8 9 Ene

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens, with secondary metabolites playing a pivotal role. mdpi.commdpi.com Limonoids, the class of compounds to which Carapin-8(9)-ene belongs, are well-documented for their potent biological activities, particularly their antifeedant and insecticidal properties. ias.ac.injst.go.jpcabidigitallibrary.org

Defense Against Herbivory:

The primary defense mechanism attributed to limonoids is their ability to act as antifeedants, deterring insects from feeding on the plant tissues. ias.ac.inresearchgate.net This bioactivity is a cornerstone of the chemical defense strategy of plants in the Meliaceae family. acs.orgias.ac.in For instance, azadirachtin (B1665905), a well-studied limonoid from the neem tree (Azadirachta indica), is a powerful feeding deterrent against a wide spectrum of insects. ias.ac.inresearchgate.net While specific studies on the antifeedant properties of pure this compound are not extensively detailed in the available literature, its presence in plants of the Carapa genus, which are traditionally used as insect repellents, strongly suggests its contribution to this defensive trait. nih.gov The bitter taste associated with limonoids is often a primary deterrent for herbivores. researchgate.net

Research on various Meliaceae species has consistently demonstrated the role of limonoids in reducing larval survival and performance of major insect pests like Hypsipyla grandella. ias.ac.innih.gov These compounds can act as toxins or growth-reducing agents, thereby directly impacting the fitness of herbivores. ias.ac.in The antifeedant activity of this compound is also suggested by preliminary screening data. mdpi.com

Defense Against Pathogens: